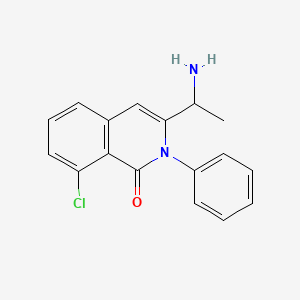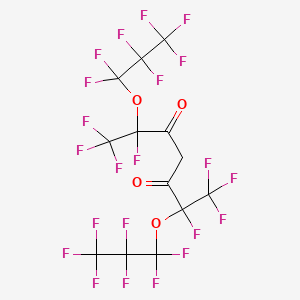
1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione is a synthetic organic compound characterized by its unique structure, which includes perfluorinated alkyl chains. Compounds with perfluorinated groups are known for their stability and resistance to degradation, making them valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione typically involves the reaction of perfluorinated alkyl ketones with appropriate reagents under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the carbonyl or perfluorinated alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in the context of perfluorinated compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and unique properties.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione involves its interaction with molecular targets through its perfluorinated alkyl chains and carbonyl groups. These interactions can affect various biochemical pathways and cellular processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorodecanoic acid (PFDA)
Uniqueness
1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione is unique due to its specific structure, which combines perfluorinated alkyl chains with a diketone moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
87405-74-1 |
|---|---|
Molecular Formula |
C13H2F22O4 |
Molecular Weight |
640.12 g/mol |
IUPAC Name |
1,1,1,2,6,7,7,7-octafluoro-2,6-bis(1,1,2,2,3,3,3-heptafluoropropoxy)heptane-3,5-dione |
InChI |
InChI=1S/C13H2F22O4/c14-4(8(20,21)22,38-12(32,33)6(16,17)10(26,27)28)2(36)1-3(37)5(15,9(23,24)25)39-13(34,35)7(18,19)11(29,30)31/h1H2 |
InChI Key |
UNLIPKHWLXWFAN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B13401737.png)

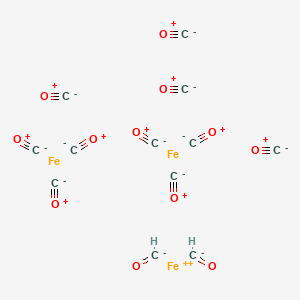
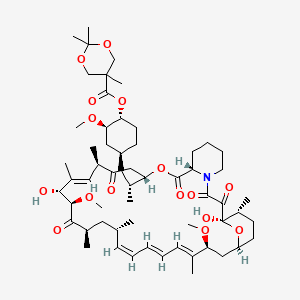
![2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid](/img/structure/B13401756.png)
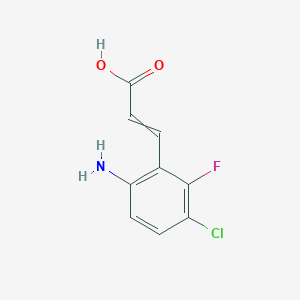

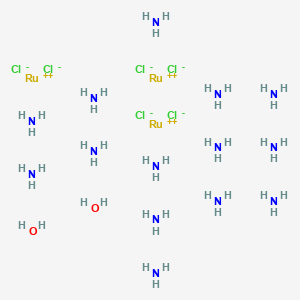
![Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride](/img/structure/B13401763.png)
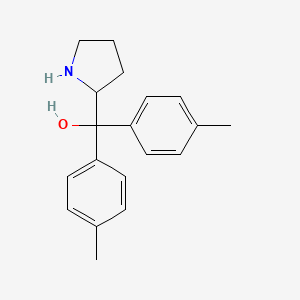
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13401776.png)
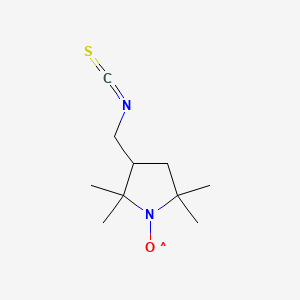
![2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13401795.png)
